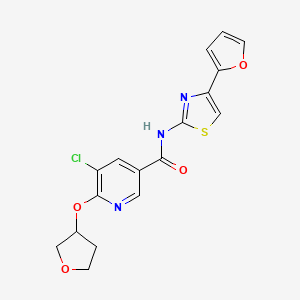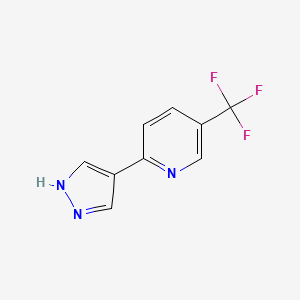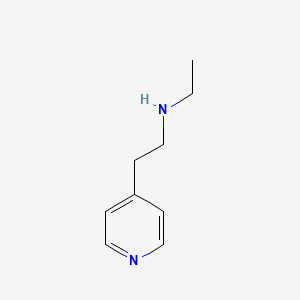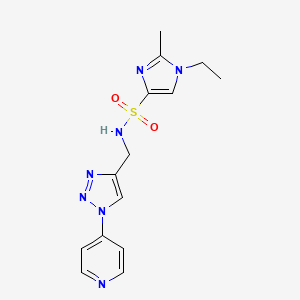
5-chloro-N-(4-(furan-2-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-(furan-2-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C17H14ClN3O4S and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Antimicrobial Screening
The compound's analogs, such as those prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, exhibit significant biological activity. Specifically, they have been tested for antimicrobial properties against various bacteria and fungi, showing comparable efficacy to standard drugs in some cases (Patel & Shaikh, 2010).
Antiprotozoal Activity
Some derivatives of this compound have shown promising antiprotozoal activity. They have been evaluated for their effectiveness against Trypanosoma b.rhodesiense and P. falciparum, demonstrating notable inhibitory effects. In vivo tests on mice have also shown curative results, indicating the compound's potential in treating protozoal infections (Ismail et al., 2003).
Applications in Crystal Growth and Solid-State Chemistry
The compound and its derivatives are used in crystal growth studies, aiding in understanding intermolecular interactions and hydrogen bonding. These studies are crucial in pharmaceuticals and material sciences, particularly for characterizing organic solids (Harriss et al., 2014).
Inhibitory Effects on Biological Processes
Nicotinamides, a class to which this compound belongs, are known for their wide range of applications, including as inhibitors of various biological processes. Their structural modifications lead to diverse activities, which are essential in pharmaceutical research (Burnett et al., 2015).
Potential in Controlled Synthesis for Industrial Applications
The compound's analogs have been utilized in enzyme cascade systems for the controlled synthesis of furan carboxylic acids, crucial in pharmaceutical and polymer industries. This showcases its potential in biotechnological applications (Jia et al., 2019).
Role in Anticancer Research
Certain derivatives of this compound have been explored for their anticancer effects. They have shown antiproliferative activity in human leukemia cell lines, suggesting a potential role in cancer therapy (Chandrappa et al., 2009).
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c18-12-6-10(7-19-16(12)25-11-3-5-23-8-11)15(22)21-17-20-13(9-26-17)14-2-1-4-24-14/h1-2,4,6-7,9,11H,3,5,8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSOXOXFNIHQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid](/img/structure/B2868968.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)

![Ethyl 5-(3-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868976.png)

